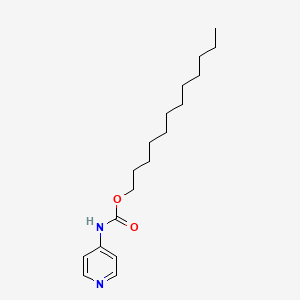
Dodecyl N-(4-pyridyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl N-(4-pyridyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are known for their stability and versatility in various chemical reactions. This compound features a dodecyl group (a 12-carbon alkyl chain) attached to a carbamate moiety, which is further linked to a pyridyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl N-(4-pyridyl)carbamate typically involves the reaction of dodecylamine with 4-pyridyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction can be represented as follows:
Dodecylamine+4-Pyridyl isocyanate→Dodecyl N-(4-pyridyl)carbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with moisture or oxygen. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures consistent quality and higher yields. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is continuously extracted and purified, making the process efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl N-(4-pyridyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Dodecylamine and 4-pyridylamine.
Substitution: Various substituted pyridyl carbamates.
Applications De Recherche Scientifique
Dodecyl N-(4-pyridyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to permeate cell membranes.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of Dodecyl N-(4-pyridyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The dodecyl chain enhances the compound’s lipophilicity, allowing it to interact with cell membranes and penetrate cells more effectively. The pyridyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-(4-pyridyl)carbamate: Similar structure but with a shorter alkyl chain.
Ethyl N-(4-pyridyl)carbamate: Similar structure with an ethyl group instead of a dodecyl group.
Butyl N-(4-pyridyl)carbamate: Contains a butyl group instead of a dodecyl group.
Uniqueness
Dodecyl N-(4-pyridyl)carbamate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and membrane permeability. This makes it particularly useful in applications requiring enhanced interaction with lipid membranes or hydrophobic environments.
Propriétés
Numéro CAS |
125329-97-7 |
|---|---|
Formule moléculaire |
C18H30N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
dodecyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18(21)20-17-12-14-19-15-13-17/h12-15H,2-11,16H2,1H3,(H,19,20,21) |
Clé InChI |
ANSQUOMWCMBAAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)NC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)

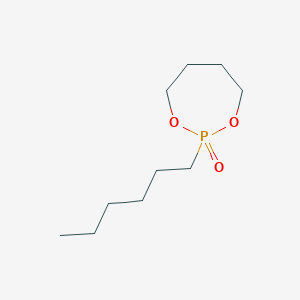
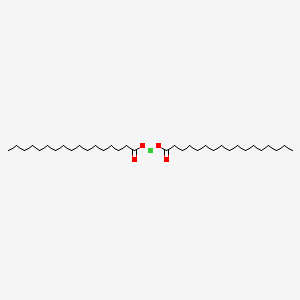
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
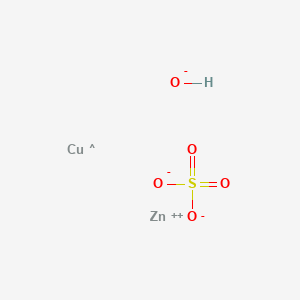
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
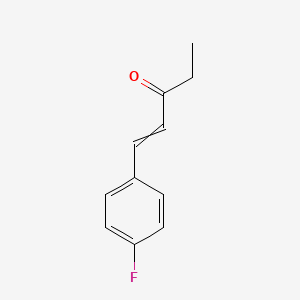
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
